5-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]furan-2-carboxylic acid
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Overview
Description
5-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]furan-2-carboxylic acid is a complex organic compound that features a cyclopropyl group attached to a furan ring, with a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]furan-2-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclopropylamine derivative. The cyclopropylamine is then reacted with 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group. The final step involves the coupling of the Fmoc-protected cyclopropylamine with furan-2-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amine.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents for Fmoc deprotection include piperidine or hydrazine.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Free cyclopropylamine derivatives.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be removed under basic conditions, revealing the free amine, which can then interact with various enzymes or receptors. The cyclopropyl group provides rigidity to the molecule, potentially enhancing its binding affinity to target sites .
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- 2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methylcyclobutyl}acetic acid
Uniqueness
5-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]furan-2-carboxylic acid is unique due to the presence of both a cyclopropyl group and a furan ring, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-21(26)19-9-10-20(29-19)23(11-12-23)24-22(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-13H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRVSAVSULCMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(O2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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